REACTION_CXSMILES
|
[Cl:1][CH2:2][CH2:3][S:4]([CH2:7][CH2:8][C:9](Cl)=[O:10])(=[O:6])=[O:5].[CH:12]([S:14][CH2:15][CH2:16][NH2:17])=[CH2:13].C(N(CC)CC)C>ClCCl>[Cl:1][CH2:2][CH2:3][S:4]([CH2:7][CH2:8][C:9]([NH:17][CH2:16][CH2:15][S:14][CH:12]=[CH2:13])=[O:10])(=[O:6])=[O:5]
|
Name
|
|
Quantity
|
5.92 g
|
Type
|
reactant
|
Smiles
|
ClCCS(=O)(=O)CCC(=O)Cl
|
Name
|
|
Quantity
|
2.65 g
|
Type
|
reactant
|
Smiles
|
C(=C)SCCN
|
Name
|
|
Quantity
|
2.6 g
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
75 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the solution was evaporated
|
Type
|
CUSTOM
|
Details
|
the residue recrystallised from aqueous ethanol
|
Reaction Time |
2 h |
Name
|
|
Type
|
|
Smiles
|
ClCCS(=O)(=O)CCC(=O)NCCSC=C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |